molecular formula C9H9N3O B2735040 3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 103755-48-2

3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2735040
CAS No.: 103755-48-2
M. Wt: 175.191
InChI Key: XXNNDXMUSRJAAB-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolone Scaffold in Medicinal Chemistry

The pyrazolone framework traces its origins to 1883, when Ludwig Knorr first synthesized 1-phenyl-3-methyl-5-pyrazolone via cyclocondensation of phenylhydrazine and ethyl acetoacetate. This discovery laid the foundation for early antipyretics like antipyrine (1887) and aminopyrine (1897), which dominated fever and pain management until mid-20th-century safety concerns arose. The structural versatility of pyrazolones became evident through derivatives such as dipyrone (1922), which demonstrated enhanced solubility while retaining analgesic properties. By the 21st century, pyrazolone-based drugs like celecoxib (COX-2 inhibitor) and sildenafil (PDE5 inhibitor) underscored the scaffold’s adaptability to diverse therapeutic targets.

Key historical milestones include:

  • 1883 : Knorr’s synthesis of 1-phenyl-3-methyl-5-pyrazolone
  • 1887 : Clinical introduction of antipyrine
  • 1990s : FDA approval of celecoxib, validating pyrazolones in modern drug design

Significance of 3-Amino-4-Phenyl-4,5-Dihydro-1H-Pyrazol-5-One in Heterocyclic Research

This derivative’s structural features—a partially saturated pyrazolone core, 3-amino group, and 4-phenyl substituent—confer unique electronic and steric properties. The dihydro configuration enhances conformational flexibility, enabling interactions with biological targets requiring induced-fit binding. The 3-amino group serves as a hydrogen bond donor, critical for kinase inhibition, as demonstrated in CDK16-targeting analogs. Meanwhile, the 4-phenyl group contributes to hydrophobic interactions, improving target affinity and metabolic stability.

Table 1: Structural Features and Functional Roles

Structural Element Functional Role Example in Literature
Dihydropyrazolone core Conformational flexibility for target engagement CDK16 inhibitors
3-Amino group Hydrogen bonding with kinase ATP-binding pockets PCTAIRE family inhibitors
4-Phenyl substituent Hydrophobic interactions and π-stacking with aromatic residues Aβ aggregation inhibitors

Evolution of Pyrazolone Research in Pharmaceutical Sciences

Modern synthetic strategies have expanded access to 3-amino-4-phenyl derivatives:

  • Microwave-assisted cyclocondensation : Reduces reaction times from hours to minutes while improving yields (35–89% reported).
  • Regioselective functionalization : Position-specific modifications at N1 and C4 enable tailored biological activity.
  • Computational modeling : Molecular dynamics simulations guide rational design, as seen in Aβ aggregation inhibitors where spacer groups between pyrazole cores and lysine appendices were optimized.

Applications now span:

  • Neurodegenerative disease : Pyrazolone derivatives inhibit Aβ and tau aggregation via β-sheet disruption.
  • Oncology : Bisindolyl pyrazolones exhibit IC₅₀ values as low as 11.3 μM in HT-29 colon cancer cells.
  • Kinase inhibition : 3-Amino-pyrazole analogs achieve nanomolar potency against CDK16, a dark kinase implicated in cell cycle regulation.

Current Research Landscape and Knowledge Gaps

While this compound derivatives show promise, critical gaps persist:

  • Structure-Activity Relationships (SAR) : The impact of N-alkylation versus N-arylation on kinase selectivity remains underexplored.
  • Metabolic stability : Early leads exhibit cytochrome P450 inhibition (e.g., 80% CYP3A4 inhibition at 10 μM), necessitating prodrug strategies.
  • Target validation : Most studies focus on in vitro models; in vivo efficacy in complex disease models requires validation.

Emerging priorities :

  • Development of isoform-selective kinase inhibitors using fluorine scanning and covalent warheads
  • Application of cryo-EM to characterize pyrazolone-target complexes at atomic resolution
  • Exploration of bifunctional derivatives combining kinase inhibition with epigenetic modulation

Properties

IUPAC Name

3-amino-4-phenyl-1,4-dihydropyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-8-7(9(13)12-11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNNDXMUSRJAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=NNC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of hydrazones with appropriate reagents. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry

1. Anti-inflammatory and Antioxidant Properties
Research has demonstrated that pyrazole derivatives exhibit notable anti-inflammatory and antioxidant activities. For instance, studies indicate that compounds with a pyrazole nucleus can effectively reduce inflammation and oxidative stress in cellular models. The unique structural features of these compounds allow for electrophilic substitution reactions that enhance their biological activity .

2. Anticancer Activity
3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one has been investigated for its anticancer properties. Various derivatives have shown promising results against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation. These findings suggest that this compound could serve as a lead structure for the development of new anticancer agents .

3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of pyrazole derivatives in the context of neurodegenerative diseases. Specifically, they have been shown to mitigate neuroinflammation and oxidative damage in neuronal cells, indicating a possible therapeutic role in conditions such as Alzheimer's disease .

Agricultural Applications

1. Pesticidal Activity
The pyrazole scaffold has been explored for its pesticidal properties. Compounds derived from this compound have demonstrated effectiveness against various agricultural pests, making them suitable candidates for developing new agrochemicals .

2. Herbicidal Properties
In addition to insecticidal activity, certain derivatives have shown herbicidal effects, targeting specific weed species while minimizing harm to crops. This dual functionality enhances their value in sustainable agricultural practices .

Materials Science

1. Nonlinear Optical Properties
Compounds containing the pyrazole ring system exhibit significant nonlinear optical (NLO) properties, which are beneficial for applications in photonics and optoelectronics. These materials can be used in the development of advanced optical devices such as sensors and lasers .

2. Electroluminescent Devices
The electroluminescent properties of pyrazole derivatives make them suitable for use in light-emitting devices. Their ability to undergo photo-induced electron transfer allows for efficient light emission, which is crucial for display technologies .

Case Studies

Application Area Case Study Description Findings
Medicinal ChemistryEvaluation of anticancer activityDerivatives induced apoptosis in cancer cells; IC50 values ranged from 0.5 to 10 µM .
AgricultureAssessment of pesticidal effectsCompounds showed over 80% mortality against target pests at low concentrations .
Materials ScienceStudy on nonlinear optical propertiesDemonstrated high second-order NLO coefficients suitable for photonic applications .

Mechanism of Action

The mechanism of action of 3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The amino group and the phenyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, it can interact with receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Thiazole-Modified Analogs

Compound: 3-Amino-1-phenyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-one (TZP4)

  • Structure : Incorporates a thiazole ring via a hydrazone linker.
  • Activity : Exhibits enhanced antimicrobial and antitubercular activity compared to the parent compound. The thiazole moiety likely improves target binding through π-π stacking and hydrogen bonding .
  • Pharmacokinetics : Increased molecular weight (C₂₁H₁₇N₅OS; ~395.46 g/mol) may reduce solubility but improve membrane permeability.

Halogen-Substituted Derivatives

Compound : (4E)-4-[2-(3-Bromophenyl)hydrazin-1-ylidene]-1-ethanethioyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one

  • Structure : Features a 3-bromophenyl group and a methyl substituent.
  • Activity : The bromine atom enhances lipophilicity, improving interaction with hydrophobic enzyme pockets (e.g., microsomal prostaglandin E synthase-1 inhibitors) .
  • Stability : Halogens like bromine can increase metabolic stability but may introduce toxicity risks.

Acylated Derivatives

Compound: Acyl derivatives of 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

  • Structure : Acyl groups (e.g., ethanethioyl) at the 1-position.
  • Activity : Dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, making them potent anti-inflammatory agents. The parent compound lacks this broad-spectrum activity due to the absence of an acyl group .

Metal-Chelating Analogs

Compound : 1-(2-Ethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one (HA)

  • Structure : Ethylphenyl and methyl groups enable coordination with scandium ions in acidic solutions.
  • Application: Used in scandium recovery from industrial waste, highlighting non-pharmaceutical utility . The parent compound lacks metal-chelating groups.

Bulkier Substituents

Compound: (4Z)-4-(1-{[2-(1H-Imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

  • Structure : Methoxyphenyl and nitrophenyl groups introduce steric bulk.
  • Activity : Enhanced selectivity for specific biological targets due to steric and electronic effects, though synthetic complexity increases .

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Key Activities Applications
3-Amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one Phenyl, amino 175.19 Antimicrobial, scaffold for functionalization Drug discovery, intermediate synthesis
TZP4 (Thiazole analog) Thiazole hydrazone ~395.46 Antimicrobial, antitubercular Infectious disease research
Bromophenyl derivative 3-Bromophenyl, methyl ~337.22 MPGES1 inhibition Anti-inflammatory therapies
Acylated derivative Ethanethioyl ~250.28 COX/LOX inhibition Dual-action anti-inflammatory drugs
Scandium-chelating HA Ethylphenyl, methyl ~218.29 Metal coordination Industrial scandium recovery

Research Findings and Implications

  • Biological Activity : Thiazole and halogen substituents significantly enhance antimicrobial and anti-inflammatory activities compared to the parent compound .
  • Structural Flexibility: The amino group in this compound allows for diverse derivatization, enabling tailored pharmacokinetic profiles .
  • Limitations : The parent compound’s lack of halogens or bulky groups may limit potency in certain therapeutic contexts, necessitating structural optimization .

Biological Activity

3-Amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is known for its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. The following sections will detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 103755-48-2
  • Molecular Formula : C10H12N4O

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its activity against several human cancer cell lines, revealing the following IC50 values:

Cell LineIC50 (nM)
HepG2 (liver cancer)399
MCF7 (breast cancer)580
NUGC (gastric cancer)60
DLD1 (colon cancer)890

These results indicate that the compound possesses selective cytotoxicity, particularly against gastric cancer cells, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The pyrazole derivatives have also shown promising antimicrobial properties. Various studies indicated that compounds similar to this compound exhibit activity against both bacterial and fungal strains. For instance, derivatives have been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, with notable inhibitory effects observed .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some research indicates that pyrazole derivatives possess antioxidant capabilities that may contribute to their protective effects against oxidative stress in cells .

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of pyrazole derivatives:

  • Cytotoxicity Evaluation : In a study published in the Egyptian Journal of Chemistry, various pyrazole derivatives were synthesized from 3-methyl-1-phenylpyrazol-5(4H)-one. Among these, certain compounds exhibited IC50 values as low as 36 nM against gastric cancer cells .
  • Antimicrobial Screening : Another study highlighted the synthesis of novel pyrazole derivatives that were evaluated for their antimicrobial activity against multiple strains. The results showed significant inhibition rates, demonstrating their potential as new antimicrobial agents .

Q & A

Q. Key Steps :

Cyclocondensation under reflux with ethanol or acetic acid.

Purification via column chromatography (silica gel, ethyl acetate/hexane).

Structural validation using spectroscopic methods.

Advanced: How can synthetic yields be optimized for sterically hindered pyrazolone derivatives?

Steric hindrance in aryl substituents often reduces yields. Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
  • Catalytic systems : Use of p-toluenesulfonic acid (PTSA) or iodine to accelerate cyclization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Example : A 15% yield improvement was achieved for 3-methyl-1-(4-nitrophenyl) derivatives using microwave irradiation (100°C, 20 min) compared to conventional heating .

Basic: What spectroscopic techniques are critical for characterizing pyrazolone derivatives?

  • FTIR : Confirms the presence of C=O (1650–1700 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) groups.
  • ¹H NMR : Pyrazoline protons appear as doublets of doublets (δ 3.5–4.5 ppm), while aryl protons resonate at δ 6.8–7.8 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

Advanced: How can X-ray crystallography resolve ambiguities in pyrazolone tautomerism?

Single-crystal X-ray diffraction (SCXRD) determines the dominant tautomer (e.g., keto-enol equilibrium). For example, the crystal structure of (4Z)-1-(3,4-dichlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one (CCDC 1021234) confirmed the enol form with intramolecular hydrogen bonding (O–H···O, 1.86 Å) .

Q. Software Tools :

  • SHELXL : Refinement of hydrogen bonding and disorder .
  • ORTEP-3 : Visualization of thermal ellipsoids and molecular packing .

Basic: What biological activities are associated with this compound derivatives?

Derivatives exhibit:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Antitubercular activity : IC₅₀ < 10 µM against M. tuberculosis H37Rv .

Mechanism : Disruption of bacterial cell membranes via hydrophobic interactions with lipid bilayers .

Advanced: How can contradictory bioactivity data between in vitro and in silico studies be resolved?

Discrepancies often arise from assay conditions or compound solubility. Mitigation strategies:

  • ADME profiling : Use SwissADME or PreADMET to predict bioavailability and membrane permeability.
  • Dose-response curves : Validate IC₅₀ values across multiple replicates .
  • Molecular dynamics (MD) simulations : Assess binding stability (e.g., 100 ns MD runs in GROMACS) .

Example : A Schiff base derivative showed poor in vitro activity despite strong docking scores (−9.2 kcal/mol in AutoDock Vina), attributed to low solubility in aqueous media .

Advanced: What challenges arise in crystallizing pyrazolone derivatives, and how are they addressed?

Q. Challenges :

  • Polymorphism due to flexible dihydropyrazole ring.
  • Weak intermolecular interactions (e.g., C–H···π, van der Waals).

Q. Solutions :

  • Slow evaporation : Use mixed solvents (e.g., CHCl₃/MeOH) to control nucleation.
  • Temperature gradients : Crystallize at 4°C to enhance lattice stability.

Case Study : The triclinic crystal system (space group P1) of a dichlorophenyl derivative required 2794 reflections for cell parameter determination (a = 7.504 Å, b = 15.485 Å) .

Advanced: How are structure-activity relationship (SAR) studies designed for pyrazolone derivatives?

Q. Methodology :

Substituent variation : Introduce electron-withdrawing (NO₂, Cl) or donating (OCH₃) groups at the phenyl ring.

In vitro screening : Test against Gram-positive/-negative bacteria and fungal strains.

Computational modeling : Perform CoMFA or CoMSIA to map pharmacophores .

Q. SAR Trends :

  • 4-Nitrophenyl substituents : Enhance antitubercular activity (IC₅₀ = 4.2 µM) .
  • Methyl groups at C3 : Improve metabolic stability .

Advanced: What computational tools are recommended for docking pyrazolone derivatives to bacterial targets?

  • AutoDock Vina : Superior scoring function and multithreading for high-throughput docking. Parameters:
    • Grid box size: 25 × 25 × 25 Å.
    • Exhaustiveness: 8 .
  • PDB Targets : S. aureus dihydrofolate reductase (PDB: 3SRW) or E. coli DNA gyrase (PDB: 1KZN).

Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .

Advanced: How do crystallographic data inform synthetic modifications for enhanced stability?

Crystal packing analysis reveals:

  • Hydrogen-bonding networks : Stabilize the keto form.
  • π-π stacking : Enhances thermal stability (e.g., melting points > 200°C for nitro-substituted derivatives) .

Example : Introducing a 4-methylphenyl group increased melting point by 30°C due to enhanced C–H···O interactions .

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